molecular formula C23H38 B14619535 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene CAS No. 57243-21-7

1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene

Cat. No.: B14619535
CAS No.: 57243-21-7
M. Wt: 314.5 g/mol
InChI Key: OHINBYNJHGMQDI-UHFFFAOYSA-N
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Description

1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene: is an organic compound with a complex structure, characterized by the presence of three 2,2-dimethylpropyl groups and an ethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,2-dimethylpropyl halides under Friedel-Crafts alkylation conditions. The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the ethenyl group can yield the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the 2,2-dimethylpropyl groups and the electron-withdrawing effects of the ethenyl group. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(2,2-dimethylpropyl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.

    1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of alkyl groups, leading to different chemical properties and uses.

Uniqueness

1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene is unique due to the presence of both bulky 2,2-dimethylpropyl groups and a reactive ethenyl group, which together confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

57243-21-7

Molecular Formula

C23H38

Molecular Weight

314.5 g/mol

IUPAC Name

1,3,5-tris(2,2-dimethylpropyl)-2-ethenylbenzene

InChI

InChI=1S/C23H38/c1-11-20-18(15-22(5,6)7)12-17(14-21(2,3)4)13-19(20)16-23(8,9)10/h11-13H,1,14-16H2,2-10H3

InChI Key

OHINBYNJHGMQDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)C=C)CC(C)(C)C

Origin of Product

United States

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